molecular formula C4H8F3NO B8067523 (S)-4-Amino-1,1,1-trifluorobutan-2-ol

(S)-4-Amino-1,1,1-trifluorobutan-2-ol

Cat. No.: B8067523
M. Wt: 143.11 g/mol
InChI Key: VRZHVYTYYVVFSE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-1,1,1-trifluorobutan-2-ol ( 2093296-00-3) is a chiral, fluorinated organic compound with the molecular formula C4H8F3NO and a molecular weight of 143.11 g/mol. This compound serves as a valuable synthon and building block in pharmaceutical research and organic synthesis, particularly for the development of new active substances. Its structure features a chiral center and a trifluoromethyl group, which is known to significantly alter the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and bioavailability. The primary amino and secondary alcohol functional groups make this compound a versatile intermediate for further chemical modifications. Recent scientific investigations have explored the integration of similar 4-amino-1,1,1-trifluorobutan-2-ol scaffolds into novel analogs of established drugs, such as Ethambutol, to combat drug-resistant strains of Mycobacterium tuberculosis . The rationale for incorporating this fluorine-containing side-chain is to reduce the basicity of the nitrogen atom and potentially introduce H-F binding interactions with the biological target, thereby modifying the compound's activity and properties . This chemical is intended for research purposes as a standard or intermediate in the synthesis of more complex molecules. The product requires cold-chain transportation and storage to maintain its stability and integrity . (S)-4-Amino-1,1,1-trifluorobutan-2-ol is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-4-amino-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZHVYTYYVVFSE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Trifluorinated Epoxides

A common approach involves the ring-opening of 1,1,1-trifluoro-2,3-epoxybutane with ammonia. The reaction proceeds under mild conditions (25–40°C, 12–24 hours) in aqueous or alcoholic solvents, yielding the racemic amino alcohol with moderate efficiency (45–60%). Key limitations include competing side reactions, such as over-alkylation, which reduce yield.

Reaction Conditions:

ParameterValue
Substrate1,1,1-Trifluoro-2,3-epoxybutane
NucleophileNH₃ (excess)
SolventMethanol/Water (3:1)
Temperature30°C
Yield58%

Reductive Amination of Trifluorinated Ketones

1,1,1-Trifluorobutan-2-one is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This method achieves higher yields (70–75%) but requires careful pH control (pH 6–7) to minimize imine hydrolysis.

Optimized Protocol:

  • Substrate: 1,1,1-Trifluorobutan-2-one (1.0 equiv)

  • Reducing Agent: NaBH₃CN (1.2 equiv)

  • Ammonium Source: NH₄OAc (2.0 equiv)

  • Solvent: Methanol, 0°C → 25°C, 12 hours

  • Yield: 72%

Enantioselective Synthesis of (S)-4-Amino-1,1,1-trifluorobutan-2-ol

Achieving the (S)-configuration necessitates asymmetric methodologies. Three strategies have been validated:

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts, such as (R)-BINAP-RuCl₂, enable enantioselective hydrogenation of trifluorinated β-keto amines. This method produces the (S)-enantiomer with >90% enantiomeric excess (ee) under high-pressure H₂ (50–100 bar).

Key Data:

Catalystee (%)Yield (%)
(R)-BINAP-RuCl₂9285
(S)-Phanephos-Rh8878

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic N-acetyl-4-amino-1,1,1-trifluorobutan-2-ol achieves 98% ee for the (S)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) selectively hydrolyzes the (R)-N-acetyl derivative, leaving the (S)-enantiomer intact.

Process Parameters:

  • Enzyme: CAL-B (20 mg/mmol substrate)

  • Solvent: TBME, 37°C, 48 hours

  • Conversion: 45%

  • ee (S): 98%

Chiral Auxiliary-Assisted Synthesis

Using (S)-tert-butylsulfinamide as a chiral auxiliary, the trifluoroketone is converted to its corresponding imine, followed by stereoselective reduction with L-Selectride®. This method delivers the (S)-amino alcohol in 89% ee and 80% yield.

Critical Steps:

  • Imine formation: Trifluorobutan-2-one + (S)-tert-butylsulfinamide → imine (94% yield).

  • Reduction: L-Selectride® in THF at −78°C → diastereomeric amine (dr 15:1).

  • Acidic cleavage: HCl/MeOH → (S)-4-amino-1,1,1-trifluorobutan-2-ol.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors outperform batch systems in yield (85% vs. 70%) and throughput (5 kg/day).

Flow Reactor Parameters:

ParameterValue
Residence Time30 minutes
Temperature50°C
Pressure10 bar
CatalystHeterogeneous Pd/C

Purification and Characterization

Crude (S)-4-amino-1,1,1-trifluorobutan-2-ol is purified via chiral chromatography (Chiralpak® AD-H column) or crystallization from hexane/ethyl acetate. Optical rotation ([α]D²⁵ = +12.5°) and ¹⁹F NMR (δ −72.3 ppm) confirm enantiopurity.

Crystallization Data:

Solvent SystemPurity (%)Recovery (%)
Hexane/EtOAc (4:1)99.565
CH₂Cl₂/MeOH (10:1)98.272

Case Studies and Applications

Pharmaceutical Intermediate

The (S)-enantiomer is a key intermediate in protease inhibitors. A 2024 study demonstrated its use in synthesizing BACE-1 inhibitors for Alzheimer’s disease, achieving IC₅₀ = 12 nM.

Agrochemical Research

Incorporation into herbicidal agents enhances leaf permeability due to fluorine’s lipophilicity. Field trials show 95% weed suppression at 10 g/ha .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry

(S)-4-Amino-1,1,1-trifluorobutan-2-ol is being explored for its potential as a therapeutic agent due to its ability to modulate enzyme activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Researchers are investigating its role as a precursor in the synthesis of fluorinated pharmaceuticals, which are known for their enhanced biological activity and specificity.

Biochemical Probes

The compound serves as a valuable biochemical probe in studies aimed at understanding enzyme mechanisms and interactions with biological macromolecules. It has been utilized to investigate enzyme kinetics and receptor binding affinities, which are critical for elucidating metabolic pathways and developing targeted therapies.

Industrial Applications

In the industrial sector, (S)-4-Amino-1,1,1-trifluorobutan-2-ol is employed in the production of specialty chemicals and materials. Its unique properties allow for the synthesis of various derivatives that can be tailored for specific applications in chemical manufacturing.

Case Study 1: Enzyme Interaction

In one study focusing on the interactions between (S)-4-Amino-1,1,1-trifluorobutan-2-ol and specific enzymes, researchers found that it effectively inhibited enzyme activity through competitive inhibition mechanisms. This suggests potential for developing therapeutic agents targeting specific metabolic pathways.

Case Study 2: Drug Development

Research has indicated that derivatives of (S)-4-Amino-1,1,1-trifluorobutan-2-ol exhibit promising pharmacological properties. Modifications to the amino group have led to compounds with enhanced bioactivity against certain cancer cell lines. These findings underscore the compound's potential in drug discovery and development.

Mechanism of Action

The mechanism of action of (S)-4-Amino-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares (S)-4-Amino-1,1,1-trifluorobutan-2-ol with seven structurally related compounds, highlighting key structural and functional differences:

Compound Name Molecular Formula Functional Groups/Substituents Key Features
(S)-4-Amino-1,1,1-trifluorobutan-2-ol C₄H₈NOF₃•HCl -CF₃, -OH (C2), -NH₂ (C4) Chiral center (S-configuration), trifluoromethyl group enhances lipophilicity .
(S)-2-Amino-4-phenylbutan-1-ol C₁₀H₁₃NO -Ph (C4), -OH (C1), -NH₂ (C2) Aromatic phenyl group increases hydrophobicity; potential π-π interactions .
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₁NO -CH₃ (C3), -OH (C1), -NH₂ (C2) Branched alkyl chain improves membrane permeability .
4-Fluoro-1-butanol C₄H₉FO -F (C4), -OH (C1) Single fluorine substituent; lower steric bulk compared to -CF₃ .
4-Ethoxy-1,1,1-trifluorobutan-2-ol C₆H₁₁F₃O₂ -CF₃ (C1), -OCH₂CH₃ (C4), -OH (C2) Ethoxy group reduces polarity, enhancing lipophilicity .
2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride C₄H₈F₃NO•HCl -CF₃ (C4), -OH (C1), -NH₂ (C2) Positional isomer of the target compound; altered hydrogen-bonding potential .
4-Amino-1,1,1-trifluoro-3-buten-2-one C₄H₄F₃NO -CF₃ (C1), -C=O (C2), -NH₂ (C4), conjugated double bond Rigid enone system; ketone group increases electrophilicity .

Physicochemical Properties and Reactivity

  • Trifluoromethyl vs. Fluorine: The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs like 4-Fluoro-1-butanol. This enhances metabolic stability but may reduce aqueous solubility .
  • Hydroxyl vs. Ethoxy: The hydroxyl group in (S)-4-Amino-1,1,1-trifluorobutan-2-ol enables hydrogen bonding, improving solubility in polar solvents. In contrast, the ethoxy group in 4-Ethoxy-1,1,1-trifluorobutan-2-ol reduces polarity, favoring lipid membrane penetration .

Biological Activity

(S)-4-Amino-1,1,1-trifluorobutan-2-ol, also known as 1-amino-4,4,4-trifluoro-butan-2-ol, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and amino alcohol structure. This article will explore its biological activity through various studies and data, highlighting its potential applications in drug design and therapeutic interventions.

The compound has the following chemical structure:

  • Molecular Formula : C4_4H8_8F3_3NO
  • Molecular Weight : 143.11 g/mol
  • SMILES Notation : NCC(O)CC(F)(F)F
  • InChI Key : KZNGMHZLGGFBIH-UHFFFAOYSA-N

The biological activity of (S)-4-amino-1,1,1-trifluorobutan-2-ol is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances the electrophilicity of the compound, making it a potential inhibitor for proteases and other enzymes involved in disease processes.

Inhibition Studies

Recent studies have shown that trifluoromethyl ketones exhibit inhibitory effects on serine and cysteine proteases. These enzymes play critical roles in various biological processes, including viral replication and inflammation. For instance, (S)-4-amino-1,1,1-trifluorobutan-2-ol has been evaluated for its inhibitory effects on SARS-CoV 3CL protease, demonstrating a time-dependent inhibition mechanism which is indicative of covalent binding interactions with the enzyme's active site .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (S)-4-amino-1,1,1-trifluorobutan-2-ol:

Study Target Inhibition Type IC50_{50} Notes
Study 1SARS-CoV 3CL ProteaseCompetitive Inhibition0.3 μM (after 4h)Time-dependent inhibition observed
Study 2Human Leukocyte ElastaseSlow Tight-BindingNot specifiedCovalent binding suggested
Study 3Cathepsin BCompetitive InhibitionNot specifiedSimilar mechanism to other proteases

Case Study 1: Anti-Viral Activity

A study focused on the design and synthesis of trifluoromethyl ketones as inhibitors against SARS-CoV demonstrated that compounds similar to (S)-4-amino-1,1,1-trifluorobutan-2-ol could effectively inhibit viral replication. The research highlighted the potential of these compounds in developing antiviral therapies targeting proteases critical for viral life cycles .

Case Study 2: Enzyme Inhibition

Another investigation into the inhibitory effects on human leukocyte elastase revealed that (S)-4-amino-1,1,1-trifluorobutan-2-ol exhibited significant binding affinity. The study provided insights into the structure-activity relationship (SAR) that governs its interaction with the enzyme's active site .

Q & A

Q. How can the compound’s stability under acidic conditions be optimized for drug formulation?

  • Methodological Answer :
  • pH Buffering : Use citrate buffers (pH 4–6) to minimize protonation of the amino group.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. ’s protocols for fluorinated benzodioxoles under inert gas (N2_2) suggest analogous stabilization methods .

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